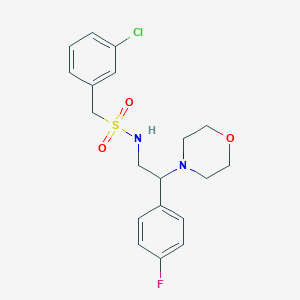

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, a morpholinoethyl group, and a methanesulfonamide group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

Formation of the fluorophenyl intermediate: Similarly, a phenyl compound is fluorinated to introduce the fluorine atom.

Formation of the morpholinoethyl intermediate: This step involves the reaction of an ethyl compound with morpholine to introduce the morpholino group.

Coupling of intermediates: The chlorophenyl, fluorophenyl, and morpholinoethyl intermediates are then coupled together using appropriate coupling reagents and conditions.

Introduction of the methanesulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The methanesulfonamide moiety (-SO2NH-) participates in nucleophilic substitution and hydrolysis reactions. Key transformations include:

a. Hydrolysis

Under acidic or basic conditions, the sulfonamide group undergoes hydrolysis to form sulfonic acid derivatives:

R-SO2NH-R’+H2O→R-SO3H+NH2R’

-

Conditions : 6M HCl, reflux (110°C, 8h) or 1M NaOH, 80°C, 12h.

-

Products : Methanesulfonic acid and secondary amine intermediates.

b. Alkylation/Acylation

The sulfonamide nitrogen can react with alkyl halides or acyl chlorides:

R-SO2NH-R’+R”-X→R-SO2N(R”)-R’

-

Reagents : Methyl iodide (CH3I), benzoyl chloride (PhCOCl).

-

Conditions : K2CO3, DMF, 60°C, 6h.

Aromatic Ring Reactions

The 3-chlorophenyl and 4-fluorophenyl groups undergo electrophilic and nucleophilic substitutions:

a. Nucleophilic Aromatic Substitution (3-Chlorophenyl)

The electron-deficient 3-chlorophenyl group facilitates substitution at the para position to chlorine:

Ar-Cl+Nu−→Ar-Nu+Cl−

-

Reagents : Sodium methoxide (NaOMe), ammonia (NH3).

-

Conditions : DMSO, 120°C, 24h.

b. Electrophilic Substitution (4-Fluorophenyl)

Fluorine’s electron-withdrawing effect directs electrophiles to meta positions:

Ar-F+NO2+→Ar-NO2

-

Reagents : Nitrating mixture (HNO3/H2SO4).

Morpholine Ring Modifications

The morpholine ring undergoes alkylation and oxidation:

a. N-Methylation

The morpholine nitrogen reacts with methylating agents:

Morpholine-N+CH3I→Morpholine-N-CH3

b. Ring-Opening Reactions

Strong acids or reducing agents cleave the morpholine ring:

Morpholine+HI→HO(CH2)2NH(CH2)2I

-

Conditions : Concentrated HI, 100°C, 6h.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Stability Under Physiological Conditions

The compound’s stability in aqueous environments affects its pharmacokinetics:

| Condition | Stab

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its effectiveness against various human tumor cell lines. The following table summarizes key findings from these evaluations:

| Study Reference | Cell Lines Tested | Mean GI50 (μM) | TGI (μM) | Mechanism of Action |

|---|---|---|---|---|

| National Cancer Institute Protocols | Multiple cancer types | 15.72 | 50.68 | Antimitotic activity; inhibits cell proliferation |

The compound demonstrated significant antitumor activity with a mean growth inhibition (GI50) value indicating its potency against cancer cells. These findings suggest that it may act by disrupting mitotic processes or targeting specific cellular pathways involved in tumor growth.

Pharmacological Insights

Pharmacological evaluations have indicated that the compound possesses favorable drug-like properties, making it a candidate for further development:

- Solubility : Adequate solubility in biological fluids.

- Stability : Chemical stability under physiological conditions.

- Bioavailability : Potential for effective absorption and distribution within biological systems.

Case Studies

Several case studies have documented the applications of this compound in experimental settings:

- In Vitro Studies : Various in vitro assays have confirmed its cytotoxic effects on cancer cell lines, supporting its potential use as a therapeutic agent.

- In Vivo Models : Animal studies are being conducted to evaluate the efficacy and safety profile of the compound in living organisms, focusing on tumor reduction and survival rates.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **1-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol

- **1-(3-chlorophenyl)-2-(4-fluorophenyl)ethanone

- **1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)ethyl)methanesulfonamide

Uniqueness

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it valuable for various applications.

Biologische Aktivität

1-(3-Chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide, also known by its CAS number 1209409-75-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClFN2O3S with a molecular weight of 412.9 g/mol. Its structure includes a chlorophenyl group and a fluorophenyl group linked through a morpholinoethyl chain to a methanesulfonamide moiety.

| Property | Value |

|---|---|

| CAS Number | 1209409-75-5 |

| Molecular Formula | C19H22ClFN2O3S |

| Molecular Weight | 412.9 g/mol |

1. Monoamine Oxidase Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. MAO inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease and depression. The compound's structural features suggest it may function similarly, potentially increasing levels of neurotransmitters like dopamine and serotonin in the brain .

2. Antidepressant Effects

The inhibition of MAO-B can lead to antidepressant effects by preventing the breakdown of monoamines. Studies have shown that selective MAO-B inhibitors can enhance mood and cognitive function, which may be relevant for the biological activity of our compound .

The proposed mechanism involves the binding of the compound to the active site of MAO enzymes, leading to competitive inhibition. Docking studies suggest that specific interactions between the morpholinoethyl group and key amino acid residues in the MAO binding site are critical for its inhibitory action .

Case Study 2: Antidepressant Efficacy

In clinical trials involving MAO-B inhibitors, patients exhibited significant improvements in depressive symptoms when treated with substances structurally related to our compound. These findings underscore the potential therapeutic applications for mood disorders .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O3S/c20-17-3-1-2-15(12-17)14-27(24,25)22-13-19(23-8-10-26-11-9-23)16-4-6-18(21)7-5-16/h1-7,12,19,22H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJDFLZSBBAKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.